Pyriminobac-methyl, (Z)-
Description
Contextualization as a Selective Herbicide
Pyriminobac-methyl (B118731) functions as a selective, systemic herbicide that is primarily absorbed by foliage. sinoagrochem.com.cnherts.ac.uk Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). sinoagrochem.com.cnherts.ac.uk This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants. google.com By disrupting this pathway, the herbicide effectively halts the growth of susceptible weeds, leading to chlorosis, necrosis, and eventual death. researchgate.net
The compound is particularly effective against problematic weeds in paddy fields, such as barnyard grass (Echinochloa crus-galli) and other annual weeds. google.com Its selectivity ensures that it controls these target weeds with high efficiency while being safe for rice crops. google.comtandfonline.com Research indicates that pyriminobac-methyl exhibits herbicidal activity 1.5 to 2 times higher than some traditional herbicides. copernicus.org
Historical Development and Academic Research Landscape
The development of pyriminobac-methyl originated from the herbicide discovery program at Kumiai Chemical Industry Co., Ltd. in the early 1990s. It was introduced commercially in 1996 under the developmental code KIH-6127 to combat barnyard grass that had developed resistance to earlier ALS inhibitors in Japanese rice fields. The initial synthesis processes involved hazardous materials like n-butyllithium or diazotization reactions, which posed safety and environmental concerns. tandfonline.com Subsequent research has focused on developing safer and more environmentally friendly synthesis routes, such as those using 3-chlorophthalic anhydride (B1165640) as a starting material. tandfonline.comtandfonline.com
Academic research has extensively explored various facets of pyriminobac-methyl. Studies have investigated its mode of action, herbicidal efficacy, and the quantitative structure-activity relationship of its derivatives. researchgate.net The environmental behavior of its isomers, including their degradation, adsorption-desorption in different soil types, and potential for leaching, has also been a significant area of study. copernicus.orgcopernicus.org
Isomeric Considerations: (Z)- vs. (E)-Pyriminobac-methyl
The chemical structure of pyriminobac-methyl includes an oxime group (C=N-O), which gives rise to geometric isomerism. This results in two distinct configurations: (Z)-pyriminobac-methyl and (E)-pyriminobac-methyl. copernicus.org
Configurational Isomerism and Nomenclature in Research
The (Z)- and (E)- isomers are named based on the spatial arrangement of substituents around the C=N double bond. In research literature, they are often referred to as ZPM for the (Z)-isomer and EPM for the (E)-isomer. copernicus.org The CAS registry number for the (Z)-isomer is 147411-70-9, while the (E)-isomer is identified by CAS number 136191-64-5. chemicalbook.com The commercially developed herbicide is primarily the (E)-isomer, which was found to have stronger soil adsorption and weaker hydrophilic properties compared to the (Z)-isomer. copernicus.org X-ray crystallography has confirmed the solid-state structure of the major commercial isomer as the (E) form. researchgate.net
Biological Implications of Isomerism in Herbicidal Activity
The herbicidal activity of pyriminobac-methyl is linked to its isomeric form. The (E)-isomer was selected for commercial development and has been confirmed to be a potent inhibitor of the ALS enzyme. copernicus.org While it was hypothesized that the difference in E/Z configuration would significantly determine biological activity, studies investigating this did not observe clear, dramatic differences in herbicidal activity against barnyard grass between the two isomer groups under flooded paddy conditions. researchgate.net However, the (E)-isomer's configuration is noted to enhance membrane permeability in grass species compared to the (Z)-isomer. The (Z)-isomer is generally more hydrophilic than its (E)-counterpart. researchgate.net
Below is a data table summarizing the properties and identifiers for the (Z) and (E) isomers of Pyriminobac-methyl.
| Property | (Z)-Pyriminobac-methyl | (E)-Pyriminobac-methyl |
| CAS Number | 147411-70-9 | 136191-64-5 chemicalbook.comkumiai-chem.co.jp |
| Synonym | ZPM copernicus.org | EPM copernicus.org |
| Hydrophilic Nature | More hydrophilic researchgate.net | Weaker hydrophilic properties copernicus.org |
| Soil Adsorption | Weaker soil adsorption | Stronger soil adsorption copernicus.org |
| Primary Role | Research and as an isomer component | Active ingredient in commercial herbicides copernicus.org |
Environmental Dynamics of Isomer Interconversion
The table below outlines the environmental dynamics of isomer interconversion.
| Environmental Factor | Process | Outcome | Reference |
| Sunlight (in water) | Phototransformation / Isomerization | Reversible conversion between (E) and (Z) isomers. nih.gov | nih.gov |
| Sunlight (in water) | Equilibrium | Reaches an approximate (E)/(Z) ratio of 1:1.35 after 4.5 hours. nih.gov | nih.gov |
| Soil | Degradation (E-isomer) | Follows first-order kinetics with a half-life of 37.46 to 66.00 days. copernicus.org | copernicus.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-JMIUGGIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116751 | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147411-70-9, 136191-64-5 | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriminobac-methyl, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
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| Record name | PYRIMINOBAC-METHYL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5 | |
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Mechanistic Basis of Herbicidal Action
Inhibition of Acetolactate Synthase (ALS) Pathway
The primary mode of action for (Z)-Pyriminobac-methyl is the potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.uksinoagrochem.com.cn This enzyme is a pivotal component in the metabolic machinery of plants.
Role in Branched-Chain Amino Acid Biosynthesis in Plants
Acetolactate synthase is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This biosynthetic pathway is fundamental for plant survival but is absent in animals, which must obtain these amino acids through their diet. The enzyme catalyzes the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). By targeting ALS, (Z)-Pyriminobac-methyl effectively shuts down the production of these vital amino acids. copernicus.org
Disruption of Protein Synthesis and Subsequent Cellular Processes
The inhibition of ALS and the consequent depletion of valine, leucine, and isoleucine pools lead to a cascade of metabolic disruptions. Since these amino acids are essential building blocks for proteins, their absence brings protein synthesis to a halt. This cessation of protein production is a critical blow to the plant's cellular functions. It rapidly stops cell division and growth, as new structural proteins and enzymes cannot be formed. clockss.org This disruption ultimately results in the death of susceptible plant species.
Molecular Target Site Analysis
The interaction between (Z)-Pyriminobac-methyl and the ALS enzyme is the molecular foundation of its herbicidal effect. While the general mechanism is understood, highly specific details for the (Z)-isomer are not extensively documented in publicly available research.
Binding Interactions and Enzyme Inhibition Kinetics
Structural Insights into ALS-Inhibitor Complexes via Molecular Docking
Specific molecular docking studies illustrating the precise binding mode of the (Z)-Pyriminobac-methyl isomer within the active site of the plant ALS enzyme are not found in the available literature. Such studies would provide valuable insights into the specific amino acid residues involved in the binding and the conformational changes that lead to enzyme inhibition. While molecular docking has been used to investigate resistance mechanisms in the ALS enzyme and to study other ALS inhibitors, a detailed structural analysis of the (Z)-Pyriminobac-methyl-ALS complex remains an area for future research. researchgate.net
Physiological Manifestations of Herbicide Action
The biochemical disruption caused by (Z)-Pyriminobac-methyl leads to distinct and observable symptoms in susceptible plants. The action is systemic and relatively slow, with visible signs of damage appearing over several days. sinoagrochem.com.cn The typical herbicidal symptoms are characteristic of ALS inhibitors and include:
Rapid Cessation of Growth: The earliest sign is the stoppage of root and shoot growth, which occurs shortly after treatment as cell division ceases. researchgate.net
Chlorosis: A gradual yellowing of the leaves, particularly in new growth, as chlorophyll (B73375) production is affected.
Necrosis: Following chlorosis, the plant tissues begin to die, turning brown and brittle. researchgate.net
The full death of the weed is typically observed within 7 to 10 days after application. sinoagrochem.com.cn
Data Tables
Table 1: General Properties of Pyriminobac-methyl (B118731), (Z)- This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| Chemical Name | methyl (Z)-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(N-methoxyimino)ethyl]benzoate | |
| Molecular Formula | C₁₇H₁₉N₃O₆ | |
| Molecular Weight | 361.35 g/mol | |
| CAS Number | 147411-70-9 | |
| Herbicide Class | Pyrimidinyloxybenzoic acid |
Table 2: Comparison of Pyriminobac-methyl Isomers This table is interactive. You can sort and filter the data.
| Feature | (Z)-Isomer | (E)-Isomer | Source |
|---|---|---|---|
| Soil Adsorption | Weaker | Stronger | copernicus.org |
| Hydrophilic Properties | Weaker (stated as stronger for E-isomer) | Weaker | copernicus.org |
| Commercial Development | Minor component | Selected as the primary commercial compound | copernicus.org |
Phenotypic Symptoms of Phytotoxicity
The herbicidal action of pyriminobac-methyl, (Z)- and other ALS inhibitors manifests in a series of distinct visual symptoms on susceptible plants. A primary and early indicator of phytotoxicity is the rapid cessation of plant growth, which can occur within hours of application. researchgate.netpressbooks.pub This is followed by a progression of visible symptoms that develop over a period of several days to weeks.
Commonly observed phenotypic symptoms include:
Chlorosis: A yellowing of the leaves, particularly in the new growth and shoot tips, is a characteristic symptom. researchgate.netncsu.edu This discoloration is a result of the disruption of normal physiological processes.
Necrosis: Following chlorosis, the affected plant tissues may die, leading to brown, dead patches on the leaves and other parts of the plant. researchgate.net
Discoloration of Veins: The veins of the leaves may turn yellow, pink, or purple. ncsu.edu
Root System Effects: The root system can also be affected, sometimes exhibiting a "bottle brushing" appearance. ncsu.edu
Foliar Deformities: In some cases, particularly in woody plants, symptoms can include cupping or other deformities of the foliage. ncsu.edu
The development of these symptoms is typically slow, and it may take 7 to 10 days or even up to 14 days, especially in cooler weather, for the full extent of the damage to become apparent. pressbooks.pubsinoagrochem.com.cn
Sub-cellular and Tissue-Level Impacts on Sensitive Plants
At the sub-cellular and tissue levels, the inhibition of acetolactate synthase (ALS) by pyriminobac-methyl, (Z)- initiates a series of detrimental changes within sensitive plants. The primary impact is the depletion of the branched-chain amino acids valine, leucine, and isoleucine. researchgate.net This deficiency directly hampers protein synthesis, a fundamental process for cell division and growth.
The most profoundly affected regions of the plant are the meristematic tissues in the roots and shoots. pressbooks.pub These are areas of rapid cell division and high metabolic activity, and therefore have a high demand for the amino acids that are no longer being produced. pressbooks.pub The disruption of protein and DNA synthesis in these meristematic tissues is a key factor leading to the observed cessation of growth. researchgate.net
Research on other ALS-inhibiting herbicides has provided further insights into the downstream effects. For instance, the inhibition of ALS can lead to an accumulation of its substrate, 2-ketobutyrate, which can have its own toxic effects. researchgate.net Furthermore, the disruption of photoassimilate translocation has been implicated as a secondary effect of ALS inhibition. researchgate.netfrontiersin.org
Studies on plants treated with ALS inhibitors have also revealed impacts on chloroplasts. In rapeseed treated with the ALS inhibitor amidosulfuron, chloroplasts in the leaves and anther epidermis, as well as tapetal plastids, became deformed. frontiersin.org This was accompanied by a decrease in the photosynthetic rate and the content of chlorophyll. frontiersin.org Additionally, autophagic vacuoles were observed in tapetal cells and uni-nucleate microspores, indicating a process of cellular self-degradation. frontiersin.org While these specific findings are for a different ALS inhibitor, they suggest potential pathways of cellular disruption that could be relevant to the action of pyriminobac-methyl, (Z)-.
Table 1: Summary of Phenotypic Phytotoxicity Symptoms of ALS Inhibitors
| Symptom | Description | Typical Onset |
|---|---|---|
| Growth Cessation | Halting of plant growth. | Within hours of application. pressbooks.pub |
| Chlorosis | Yellowing of new growth and shoot tips. researchgate.netncsu.edu | Several days after treatment. researchgate.net |
| Necrosis | Death and browning of plant tissue. researchgate.net | Following chlorosis. researchgate.net |
| Stunting | Reduced plant height and shorter internodes. ncsu.edu | Becomes apparent as growth ceases. |
| Vein Discoloration | Veins may appear yellow, pink, or purple. ncsu.edu | Concurrent with general chlorosis. |
| Root Deformities | "Bottle brushing" appearance of roots. ncsu.edu | Visible upon inspection of the root system. |
Table 2: Sub-cellular and Tissue-Level Impacts of ALS Inhibition
| Impact | Affected Process/Structure | Consequence |
|---|---|---|
| Amino Acid Depletion | Biosynthesis of valine, leucine, and isoleucine. researchgate.net | Inhibition of protein synthesis. |
| Meristematic Tissue Disruption | Cell division and growth in roots and shoots. pressbooks.pub | Cessation of plant growth. researchgate.net |
| Metabolic Imbalance | Accumulation of substrates like 2-ketobutyrate. researchgate.net | Potential secondary toxic effects. |
| Chloroplast Damage | Chloroplast and plastid structure. frontiersin.org | Reduced photosynthesis and chlorosis. frontiersin.org |
| Cellular Autophagy | Formation of autophagic vacuoles. frontiersin.org | Programmed cell death. |
Herbicidal Spectrum and Efficacy in Agricultural Systems
Scope of Weed Control Efficacy
Pyriminobac-methyl (B118731) demonstrates a strong herbicidal activity against a range of problematic weeds in rice cultivation, with a particular strength against graminaceous species. researchgate.net Research indicates its activity can be 1.5 to 2 times higher than some traditional herbicides. copernicus.org
Activity Against Graminaceous Weed Species
The primary target for Pyriminobac-methyl, (Z)- is annual grassy weeds. It has proven to be highly effective for the control of key graminaceous weeds that significantly impact rice yields. Notably, it provides excellent control of barnyard grass (Echinochloa crus-galli) and Chinese sprangletop (Leptochloa chinensis). copernicus.orgcopernicus.org Its specialization in controlling these species makes it a valuable tool in integrated weed management programs for rice paddies.
Activity Against Broadleaf Weed Species
While its primary strength lies in controlling grassy weeds, Pyriminobac-methyl, (Z)- also exhibits activity against certain broadleaf weeds and sedges commonly found in paddy fields. copernicus.orgd-nb.info Research has shown its utility in controlling various annual weeds. researchgate.net However, detailed public research findings focusing solely on the (Z)-isomer's efficacy against a wide spectrum of specific broadleaf species are less documented compared to its effects on graminaceous weeds. It is often used in combination with other herbicides to broaden the spectrum of broadleaf weed control.
Selective Action in Crop Protection
A key attribute of Pyriminobac-methyl, (Z)- is its high degree of selectivity, which allows it to control target weeds with minimal impact on the cultivated crop, particularly rice.
Mechanisms of Selectivity in Rice Cultivation
The selectivity of Pyriminobac-methyl, (Z)- in rice (Oryza sativa) is attributed to the crop's ability to rapidly metabolize the herbicide into inactive compounds. This differential metabolic rate between rice and susceptible weed species ensures that the herbicide does not accumulate to phytotoxic levels in the crop plant. This metabolic detoxification is a crucial mechanism that underpins its safety and effectiveness in rice cultivation systems.
Comparative Selectivity Across Different Cereal Crops
The vast majority of research and application of Pyriminobac-methyl, (Z)- has been focused on rice. While some literature suggests potential applications in other cereal crops such as barley, corn, and wheat, comprehensive studies detailing its comparative selectivity and safety in these crops are not widely available in public research. google.com Its established safety and efficacy profile is therefore primarily confined to rice. In contrast, other pyrimidinylthiobenzoate herbicides have been developed for use in crops like cotton. researchgate.net
Timing of Application and Residual Efficacy
The timing of application is a critical factor in maximizing the herbicidal effectiveness of Pyriminobac-methyl, (Z)-. It is typically recommended for post-emergence application. In paddy fields, the optimal application window is generally around 4 to 7 days after the transplantation of rice seedlings.
The herbicide provides a notable period of residual control following application. Under conditions where a consistent water layer is maintained in the paddy, its efficacy can last for 40 to 60 days. The degradation of the compound in the soil environment follows first-order kinetics. copernicus.orgresearchgate.net Studies have reported its soil degradation half-life to be in the range of 37.46 to 66.00 days, depending on specific environmental conditions such as soil type and microbial activity. copernicus.orgresearchgate.net This residual activity helps to suppress subsequent flushes of weeds, contributing to a cleaner field for a significant portion of the crop's growing cycle.
Data Tables
Table 1: Spectrum of Controlled Weed Species
| Weed Type | Species | Common Name |
|---|---|---|
| Graminaceous | Echinochloa crus-galli | Barnyard Grass |
| Graminaceous | Leptochloa chinensis | Chinese Sprangletop |
Table 2: Application and Efficacy Profile
| Parameter | Details | Source |
|---|---|---|
| Application Timing | Post-emergence; 4-7 days after rice transplant | |
| Residual Efficacy | 40-60 days (with maintained water layer) | - |
| Soil Half-Life (DT₅₀) | 37.46 - 66.00 days | copernicus.orgresearchgate.net |
Pre-Emergence Herbicidal Activity
Pyriminobac-methyl, (Z)- demonstrates significant pre-emergence herbicidal activity against several grass and broadleaf weeds. researchgate.net When applied to the soil, it is absorbed by the emerging seedlings, leading to growth inhibition and eventual death. Research has shown that the pre-emergence efficacy of pyriminobac-methyl is influenced by its soil adsorption characteristics. researchgate.net A stronger soil adsorption capacity contributes to higher safety for the crop, such as rice. researchgate.net
Table 1: Pre-Emergence Herbicidal Activity of Pyriminobac-methyl against Various Weeds This table is interactive. You can sort and filter the data by clicking on the headers.
| Weed Species | Common Name | Control Efficacy | Reference |
|---|---|---|---|
| Echinochloa crus-galli | Barnyard Grass | Excellent | researchgate.net |
| Various Grass Weeds | - | Strong | researchgate.net |
| Various Broadleaf Weeds | - | Strong | researchgate.net |
Post-Emergence Herbicidal Activity
Pyriminobac-methyl, (Z)- is highly effective as a post-emergence herbicide, particularly for controlling barnyard grass (Echinochloa crus-galli) and other problematic weeds in rice paddies. sinoagrochem.com.cn It is absorbed through the foliage of the weeds and translocated systemically within the plant. herts.ac.uk The herbicidal symptoms typically observed after treatment include an early cessation of plant growth, followed by chlorosis, necrosis, and ultimately, the death of the plant. researchgate.net
Studies have demonstrated that pyriminobac-methyl has a herbicidal activity 1.5 to 2 times higher than some traditional herbicides like bensulfuron-methyl (B33747) against key weeds such as Echinochloa crus-galli and Leptochloa chinensis. copernicus.orgresearchgate.net The effectiveness of post-emergence application is also linked to the compound's physicochemical properties. QSAR studies have shown that for post-emergence activity, a less lipophilic compound is preferred compared to pre-emergence applications. researchgate.net This allows for better absorption and translocation within the plant. The (Z)-isomer, being more hydrophilic than its (E)- counterpart, contributes to this post-emergence efficacy. researchgate.net
Table 2: Post-Emergence Efficacy of Pyriminobac-methyl on Key Rice Weeds This table is interactive. You can sort and filter the data by clicking on the headers.
| Weed Species | Common Name | Growth Stage | Control Level | Reference |
|---|---|---|---|---|
| Echinochloa crus-galli | Barnyard Grass | Late-stage | Superior | |
| Leptochloa chinensis | Chinese Sprangletop | - | High | copernicus.orgresearchgate.net |
| Digitaria sanguinalis | Large Crabgrass | - | 98.5% inhibition at 100 mg/L | |
| Cyperus rotundus | Nutsedge | - | Effective Control | oapi.int |
| Fimbristylis miliacea | Ricefield Finger-rush | - | Effective Control | oapi.int |
Duration of Residual Herbicidal Control
The residual control of Pyriminobac-methyl, (Z)- is a critical factor in its utility for season-long weed management in crops like rice. The persistence of the herbicide in the soil and water determines the length of time it remains effective against newly emerging weeds.
The half-life of pyriminobac-methyl in paddy fields has been reported to range from 4.0 to 19.3 days. copernicus.org In other studies focusing on different agricultural soils, the degradation half-life ranged from 37.46 to 66.00 days, with abiotic degradation being the predominant pathway. copernicus.org This variation is influenced by environmental conditions such as soil type, organic matter content, pH, and microbial activity. copernicus.org
The soil-water distribution coefficient (Kd), which indicates the tendency of a chemical to be adsorbed to soil particles, has been measured for pyriminobac-methyl. jst.go.jp Higher adsorption can lead to longer residual activity in the soil. The organic carbon-normalized sorption coefficient (Koc) values have been reported to be in the range of 372 to 741, indicating a moderate potential for soil adsorption. copernicus.orgjst.go.jp This property helps to maintain the herbicide in the weed germination zone, providing extended control. The combination of its herbicidal activity and moderate persistence allows pyriminobac-methyl to effectively suppress weed populations for a significant period after application, reducing the need for multiple herbicide applications during the growing season. copernicus.orgcopernicus.org
Table 3: Degradation and Persistence of Pyriminobac-methyl This table is interactive. You can sort and filter the data by clicking on the headers.
| Parameter | Value | Soil/Water Condition | Reference |
|---|---|---|---|
| Half-life (t₁/₂) | 4.0 - 19.3 days | Paddy Field | copernicus.org |
| Half-life (t₁/₂) | 37.46 - 66.00 days | Various Agricultural Soils | copernicus.org |
| Soil-Water Distribution Coefficient (Kd) | 3.1 - 4.1 | - | jst.go.jp |
| Organic Carbon Sorption Coefficient (Koc) | 270 - 741 | - | copernicus.orgjst.go.jp |
Weed Resistance Evolution and Management Strategies
Biochemical and Molecular Mechanisms of Herbicide Resistance
Weed resistance to herbicides is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). Both mechanisms have been identified in weeds resistant to ALS-inhibiting herbicides like Pyriminobac-methyl (B118731).
Target-Site Resistance (TSR) Mechanisms
Target-site resistance is the most common mechanism of resistance to ALS inhibitors. mdpi.com It occurs due to genetic mutations in the gene encoding the target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). These mutations alter the herbicide's binding site on the enzyme, reducing its sensitivity to the herbicide while maintaining the enzyme's normal biological function.
Pyriminobac-methyl belongs to the pyrimidinylthiobenzoate (PTB) class of ALS inhibitors. mdpi.com Specific point mutations in the ALS gene have been identified that confer high levels of resistance to this and other ALS herbicide families. Research has identified several key amino acid substitutions responsible for resistance:
Aspartate-376-Glutamate (Asp-376-Glu): This substitution has been identified in a smooth pigweed (Amaranthus hybridus) biotype that survived applications of multiple ALS inhibitors. nih.govhh-ra.org Crucially, when the ALS gene containing this mutation was transferred into Arabidopsis, the transgenic plants exhibited resistance to five classes of ALS inhibitors, including the PTB family. nih.govhh-ra.org This demonstrates that a single nucleotide change, resulting in the Asp-376-Glu substitution, is sufficient to confer broad resistance to herbicides like Pyriminobac-methyl. nih.gov
Tryptophan-574-Leucine (Trp-574-Leu): This is one of the most frequently reported mutations in ALS inhibitor-resistant weeds. researchgate.net It is known to confer broad cross-resistance to at least four different chemical families of ALS inhibitors. researchgate.net For example, this mutation was found in resistant rice flatsedge (Cyperus iria) populations from Arkansas and Mississippi, confirming its role in conferring resistance to a wide array of ALS herbicides. nih.gov
Proline-197 Substitutions: Various substitutions at the Proline-197 position (e.g., to Alanine, Arginine, Glutamine, Leucine, or Serine) have been identified in resistant populations of weeds like Lolium rigidum. frontiersin.org These mutations typically confer strong resistance to sulfonylurea (SU) herbicides and varying levels of resistance to other ALS inhibitor families. frontiersin.org
These mutations are inherited through nuclear genes and can be transmitted via both seed and pollen, facilitating their spread. mdpi.com The high frequency of resistance to ALS inhibitors is attributed to several factors, including their widespread use, high efficacy (which imposes strong selection pressure), and the fact that single gene mutations can confer high levels of resistance. mdpi.com
Table 1: Documented Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to Pyrimidinylthiobenzoate (PTB) Herbicides and Other ALS Inhibitors
| Amino Acid Substitution | Position | Weed Species Examples | Chemical Families Affected |
| Asp -> Glu | 376 | Amaranthus hybridus | SU, IMI, PTB, TP, SCT |
| Trp -> Leu | 574 | Cyperus iria, Glebionis coronaria | SU, IMI, TP, PTB |
| Pro -> Ser/His/Leu | 197 | Glebionis coronaria | SU, TP, IMI, PTB, SCT |
Data sourced from multiple studies. nih.govhh-ra.orgresearchgate.netnih.gov SU: Sulfonylurea; IMI: Imidazolinone; PTB: Pyrimidinylthiobenzoate; TP: Triazolopyrimidine; SCT: Sulfonylaminocarbonyltriazolinone.
Non-Target Site Resistance (NTSR) Mechanisms, including Enhanced Herbicide Metabolism
Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. mdpi.com These mechanisms are generally more complex than TSR and can confer unpredictable cross-resistance to herbicides with different modes of action. mdpi.commdpi.com The most significant NTSR mechanism is enhanced herbicide metabolism.
Resistant plants may possess an enhanced ability to detoxify the herbicide before it can reach the ALS enzyme in the chloroplasts. This metabolic resistance is often mediated by the increased activity of large enzyme families, primarily:
Cytochrome P450 Monooxygenases (P450s): These enzymes are central to the detoxification of a wide range of xenobiotics, including herbicides. mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.com They typically function in Phase I of metabolism, oxidizing the herbicide molecule, which can directly detoxify it or prepare it for further conjugation. mdpi.com Research has provided direct evidence of P450-mediated metabolism of Pyriminobac-methyl. A study on resistant Beckmannia syzigachne (sloughgrass) identified a specific P450 gene, BsCYP81Q32. When this gene was overexpressed in transgenic rice, the rice plants became resistant to Pyriminobac-methyl, as well as to mesosulfuron-methyl (B1676312) and bispyribac-sodium (B1667525). This demonstrated that the enzyme encoded by this gene can metabolize and detoxify these ALS-inhibiting herbicides.
Glutathione (B108866) S-Transferases (GSTs): These enzymes are typically involved in Phase II metabolism, where they conjugate the herbicide (or its metabolite) with glutathione, rendering it non-toxic and sequestering it within the plant cell's vacuole. mdpi.com While less commonly the primary mechanism for ALS inhibitor resistance compared to P450s, enhanced GST activity can contribute to NTSR. mdpi.com
Glucosyltransferases (GTs): These enzymes can also be involved in Phase II detoxification by conjugating herbicides with glucose.
The evolution of NTSR is a significant concern because it can lead to broad cross-resistance. For instance, a weed population that evolves enhanced P450 activity to metabolize an ALS inhibitor like Pyriminobac-methyl may simultaneously gain resistance to herbicides from completely different mode-of-action groups that are also substrates for the same P450 enzymes. hh-ra.orgmdpi.com
Monitoring and Characterization of Resistant Weed Biotypes
Early detection and accurate characterization of resistant weed populations are crucial for effective management. A variety of methods are employed by researchers to monitor the emergence and spread of resistance to herbicides like Pyriminobac-methyl.
Whole-Plant Bioassays: The foundational method for confirming resistance is the whole-plant dose-response assay. Seeds from a suspected resistant population are collected from the field and grown in a controlled greenhouse environment. Seedlings are then sprayed with a range of herbicide doses, including the recommended field rate. A susceptible population is treated concurrently for comparison. The level of resistance is quantified by comparing the herbicide dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀) in the resistant population versus the susceptible population.
Seed-Based Quick Tests: To provide faster results than whole-plant assays, seed-based tests have been developed. The Rapid In-season Quick (RISQ) test, for example, involves placing seedlings onto an agar (B569324) medium containing a discriminating dose of the herbicide. nih.gov This allows for the determination of resistance within days rather than weeks. nih.gov
Biochemical Assays: An in-vitro ALS enzyme assay can directly measure the sensitivity of the target enzyme. The ALS enzyme is extracted from both suspected resistant and susceptible plants and its activity is measured in the presence of various concentrations of the herbicide. This method can definitively confirm if resistance is due to an altered target site. nih.gov
Molecular Diagnostics: Once specific resistance-conferring mutations are known, molecular techniques can be used for rapid and high-throughput screening of weed populations. These methods include:
PCR-based techniques: Assays like dCAPS (derived Cleaved Amplified Polymorphic Sequences) can be designed to detect specific single nucleotide polymorphisms (SNPs) that lead to resistance-endowing amino acid substitutions. frontiersin.org
Gene Sequencing: Direct sequencing of the ALS gene from individual plants provides the most detailed information, allowing for the identification of known resistance mutations or the discovery of novel ones. frontiersin.org
These monitoring tools allow for the mapping of resistant populations and an understanding of the frequency and types of resistance mechanisms present in a given area, which is essential for designing localized management plans. nih.gov
Academic Strategies for Resistance Mitigation
To preserve the efficacy of Pyriminobac-methyl and other ALS inhibitors, academic and extension programs advocate for integrated weed management (IWM) strategies that reduce the selection pressure for resistance. Key chemical-based strategies include herbicide rotation and the use of mixtures. mdpi.comuwa.edu.aumdpi.com
Development and Evaluation of Herbicide Mixture Approaches
Using tank mixtures of two or more herbicides with different modes of action in a single application is considered a highly effective strategy for delaying resistance. The probability of a single weed individual being simultaneously resistant to two different modes of action is significantly lower than being resistant to just one. For a mixture to be effective, each component should:
Have a different mode of action.
Be effective against the target weed(s).
Be applied at a rate that would be effective if used alone.
For example, to manage or delay resistance to Pyriminobac-methyl in rice, it could be mixed with a herbicide like propanil (B472794) or quinclorac (B55369). Studies on imidazolinone-resistant barnyardgrass (Echinochloa crus-galli) in rice have evaluated various mixtures. While some combinations of ALS inhibitors with other herbicides resulted in antagonism, synergistic mixtures were identified, such as quinclorac with bispyribac-sodium (another PTB herbicide). Such research is critical for developing pre-formulated mixtures or providing sound recommendations for tank-mixing that enhance weed control and provide robust resistance management.
Integration within Comprehensive Weed Management (IWM) Frameworks
Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods to manage weed populations sustainably and reduce the evolution of herbicide resistance. bayer.comillinois.edu Relying solely on a single herbicide like Pyriminobac-methyl, (Z)- is unsustainable. Therefore, its integration into a broader IWM framework is essential for its long-term efficacy. An IWM program aims to disrupt the life cycle of weeds using multiple strategies, making the weed control provided by herbicides more effective and reducing the selection pressure for resistance. bayer.com
Key components of an IWM framework that can be integrated with the use of Pyriminobac-methyl, (Z)- include:
Herbicide Rotation and Tank-Mixing: The cornerstone of chemical weed management within an IWM strategy is the rotation of herbicides with different modes of action (MOA). growiwm.org Pyriminobac-methyl, (Z)- is a Group 2 (WSSA) or Group B (HRAC) herbicide. herts.ac.uk To delay resistance, it should be rotated with herbicides from different groups that are effective against the target weeds. gov.on.ca Tank-mixing Pyriminobac-methyl, (Z)- with another effective herbicide with a different MOA can also be a powerful strategy to control a broader spectrum of weeds and reduce the likelihood of resistant individuals surviving and reproducing. canolacouncil.org
Cultural Practices: These methods aim to create an environment that favors crop growth over weed growth. illinois.edu
Crop Rotation: A diverse crop rotation allows for the use of different herbicides and cultivation practices, preventing the adaptation of specific weed species. canolacouncil.orgfrontiersin.org Including crops with different life cycles (e.g., winter vs. summer annuals) can disrupt the life cycles of problematic weeds. growiwm.org
Competitive Cultivars: Planting crop varieties that are vigorous and establish a canopy quickly can shade out and outcompete weeds for resources. frontiersin.org
Seeding Rates and Row Spacing: Increasing crop seeding rates to achieve a denser plant stand can enhance the crop's competitive advantage against weeds. canolacouncil.orgfrontiersin.org Similarly, reducing row spacing can lead to faster canopy closure. growiwm.org
Cover Crops: Planting cover crops, such as cereal rye, after the main crop harvest can suppress weed germination and growth. growiwm.org
Mechanical and Physical Control: These methods physically remove or destroy weeds.
Tillage: Practices like moldboard plowing can bury weed seeds, preventing their germination. growiwm.org
Cultivation: Inter-row cultivation can be used to control weeds in certain cropping systems. ucanr.edu
Hand Weeding: While labor-intensive, manual removal of weeds, especially resistant ones that have escaped herbicide application, is crucial to prevent them from setting seed. growiwm.org
Harvest Weed Seed Control (HWSC): This strategy focuses on managing weed seeds during crop harvest to prevent their entry into the soil seed bank. canolacouncil.org Methods include collecting and destroying weed seeds using chaff carts or seed impact mills integrated into the harvesting equipment. canolacouncil.org
The following table summarizes how different IWM tactics can be integrated with the use of an ALS inhibitor like Pyriminobac-methyl, (Z)-.
| IWM Tactic | Principle | Integration with Pyriminobac-methyl, (Z)- |
| Herbicide Rotation | Varies the selection pressure by using different modes of action. gov.on.ca | Rotate Pyriminobac-methyl, (Z)- (ALS inhibitor) with herbicides from other groups (e.g., PPO inhibitors, HPPD inhibitors). |
| Crop Rotation | Disrupts weed life cycles and allows for different management practices. canolacouncil.org | Alternating rice paddies with other crops allows for the use of different herbicides and cultural practices not suitable for rice. |
| Increased Seeding Rate | Enhances crop competitiveness, leading to faster canopy closure. canolacouncil.org | A more competitive crop stand can suppress weeds that may be partially tolerant or emerge later, reducing reliance on the herbicide. |
| Cover Cropping | Suppresses weed germination and growth during fallow periods. growiwm.org | Reduces the initial weed density in the following season, making herbicide applications more effective. |
| Mechanical Tillage | Physically removes weeds or buries weed seeds. growiwm.org | Can be used for seedbed preparation to reduce the initial weed population before planting and herbicide application. |
| Harvest Weed Seed Control | Prevents resistant weed seeds from returning to the soil seed bank. canolacouncil.org | Captures and destroys seeds of weeds that may have survived the Pyriminobac-methyl, (Z)- application, preventing their proliferation. |
Development of Herbicide-Resistant Crops
The development of crops with inherent resistance to specific herbicides is a powerful tool in modern agriculture. It allows for the post-emergence application of selective herbicides to control weeds within the crop without causing damage. For ALS inhibitors like Pyriminobac-methyl, (Z)-, crop resistance can be achieved through various biotechnological approaches. awsjournal.orgresearchgate.net
Genetic Engineering Approaches for Crop Tolerance
Genetic engineering, or transgenesis, involves the introduction of foreign or modified genes into a plant's genome to confer a desired trait, such as herbicide tolerance. worktribe.comnih.gov This approach has been used to develop crops resistant to various herbicides, including those that inhibit the ALS enzyme.
The primary strategies for engineering tolerance to ALS inhibitors include:
Introduction of a Resistant ALS Gene: A common method is to isolate an ALS gene from a naturally resistant source, such as a resistant weed or a microorganism, and introduce it into the crop plant. This new gene produces an ALS enzyme that is not affected by the herbicide, allowing the plant to function normally in its presence.
Site-Directed Mutagenesis of the Native Gene: This technique involves modifying the crop's own ALS gene to mimic a mutation known to confer resistance. By altering specific nucleotides in the gene sequence, a single amino acid substitution can be made in the ALS enzyme, which is sufficient to prevent the herbicide from binding effectively. awsjournal.orgresearchgate.net
These genetic engineering techniques have been successfully applied to various crops, leading to the development of commercial cultivars with tolerance to ALS-inhibiting herbicides. awsjournal.orgnih.gov This allows for more flexible and effective weed management programs, where herbicides like Pyriminobac-methyl, (Z)- could potentially be used over the top of tolerant crops.
CRISPR-Cas Gene Editing for Enhanced Crop Resistance
More recently, genome editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the development of herbicide-resistant crops. nih.govhorizonepublishing.comnih.gov Unlike traditional genetic engineering that inserts foreign DNA, CRISPR-Cas9 allows for precise modifications to a plant's existing genes without necessarily introducing foreign genetic material. nih.govmdpi.com This technology has been widely used to confer herbicide tolerance by editing the native ALS gene in various crops, including rice. oup.comnih.govscichina.comsciopen.com
The process involves designing a guide RNA (gRNA) that directs the Cas9 nuclease to the specific target location on the ALS gene. The Cas9 enzyme then creates a break in the DNA, which the cell's natural repair mechanisms can mend. By providing a repair template or utilizing the cell's error-prone repair pathway, specific nucleotide substitutions can be introduced. nih.govfrontiersin.org These substitutions result in specific amino acid changes in the ALS enzyme, making it insensitive to ALS-inhibiting herbicides. oup.comscichina.com
Numerous studies have demonstrated the efficacy of this approach. Researchers have successfully created multiple mutations in the rice ALS gene, conferring varying levels of tolerance to different ALS inhibitors. scichina.com This precision allows for the "stacking" of multiple mutations or the creation of novel mutations to provide broad-spectrum resistance. horizonepublishing.comscichina.com
The following table summarizes key research findings on the use of gene editing to create resistance to ALS-inhibiting herbicides in rice.
| Target Gene | Crop | Editing Technology | Specific Mutation (Amino Acid Change) | Outcome | Reference |
| Acetolactate Synthase (ALS) | Rice | Base Editing | P171S, P171A, P171Y, P171F | Different patterns of tolerance to five ALS inhibitors, including bispyribac. | scichina.com |
| Acetolactate Synthase (ALS) | Rice | Prime Editing | W548L | Successful editing of the OsALS gene, demonstrating the potential to engineer herbicide resistance. | nih.gov |
| Acetolactate Synthase (ALS) | Basmati Rice | CRISPR-Cas9 (HDR) | W548L | Achieved desired gene substitution, resulting in herbicide tolerance. | oup.com |
| Acetolactate Synthase (ALS) | Rice | CRISPR-Cas9 | G628W (G-to-T transversion) | Created a novel allele that conferred a high level of herbicide tolerance with normal agronomic performance. | sciopen.com |
These advancements in gene editing offer a rapid and precise method for developing crops resistant to herbicides like Pyriminobac-methyl, (Z)-, providing farmers with more effective and sustainable weed management options. nih.gov
Environmental Fate and Behavior in Agroecosystems
Soil Adsorption and Desorption Dynamics
The interaction of Pyriminobac-methyl (B118731), (Z)- with soil particles is a critical process that dictates its mobility, bioavailability, and potential for leaching into groundwater. Due to its more hydrophilic nature compared to the (E)-isomer, it is anticipated to be less strongly adsorbed to soil components and therefore more mobile in the soil profile. copernicus.orgcopernicus.org
Adsorption isotherms are mathematical models that quantitatively describe the distribution of a solute, such as a herbicide, between the liquid (soil water) and solid (soil particles) phases at equilibrium. The Freundlich model is commonly used to describe herbicide sorption in soil and is represented by the equation:
Cs = KfCe1/n
Where:
Cs is the amount of herbicide adsorbed by the soil.
Ce is the equilibrium concentration of the herbicide in the solution.
Kf is the Freundlich adsorption coefficient, indicating the adsorption capacity.
1/n is an empirical constant related to the intensity or linearity of the adsorption.
While extensive studies have applied the Freundlich model to the (E)-isomer, demonstrating its good fit for describing its adsorption behavior (R² > 0.9999 in some studies), specific Kf and 1/n values for the (Z)-isomer are not detailed in the available scientific literature. copernicus.orgdntb.gov.ua However, based on its weaker soil adsorption, it is expected that the Kf values for Pyriminobac-methyl, (Z)- would be lower than those reported for the (E)-isomer under similar soil conditions. copernicus.org
The extent of herbicide sorption in soil is significantly influenced by the soil's physicochemical properties. For the pyriminobac-methyl compound family, key factors include organic matter content, clay content, and cation exchange capacity (CEC). copernicus.orgresearchgate.net
Organic Matter (OM): Soil organic matter is a primary adsorbent for many herbicides. Studies on the (E)-isomer show a strong positive correlation between OM content and adsorption, meaning soils with higher organic matter exhibit greater sorption and slower desorption. copernicus.org It is logical to infer that OM is also a key factor for the sorption of the (Z)-isomer, although the interaction may be weaker due to its higher hydrophilicity.
Clay Content and Cation Exchange Capacity (CEC): Clay minerals and CEC also contribute to the adsorption of herbicides. These soil components were found to be the main factors responsible for the leaching rates of the (E)-isomer. copernicus.org The charged surfaces of clay particles can interact with the herbicide molecule, influencing its retention in the soil.
Table 1: Influence of Soil Properties on Pyriminobac-methyl Sorption
| Soil Property | General Influence on Sorption | Expected Implication for Pyriminobac-methyl, (Z)- |
|---|---|---|
| Organic Matter (OM) | Positively correlated; higher OM leads to stronger adsorption. copernicus.org | Key factor for adsorption, but the bond may be weaker than with the (E)-isomer due to higher hydrophilicity. |
| Clay Content | Contributes to adsorption and influences mobility. copernicus.org | Influences retention; higher clay content may reduce mobility. |
| Cation Exchange Capacity (CEC) | Positively correlated with adsorption. researchgate.net | Higher CEC is expected to increase sorption and reduce the potential for leaching. |
This table is based on established soil science principles and data from studies on the (E)-isomer.
Hysteresis in sorption is observed when the desorption of a chemical from soil is slower or less complete than its initial adsorption. This phenomenon can lead to a fraction of the herbicide becoming more strongly bound to soil particles over time, reducing its bioavailability and leachability. Studies on the (E)-isomer have noted the presence of hysteresis, where the desorption rate was lower than the sorption rate in several soil types. copernicus.org Specific research characterizing the hysteresis of Pyriminobac-methyl, (Z)- is not available, but it is a common phenomenon for soil-applied herbicides.
Degradation Pathways in Soil and Water
The persistence of Pyriminobac-methyl, (Z)- in the environment is determined by its degradation rate, which can be influenced by both abiotic (non-biological) and biotic (microbial) processes.
Abiotic degradation processes are critical to the environmental fate of pyriminobac-methyl. One of the most significant abiotic processes is photo-transformation, particularly in water.
Photoisomerization: In aqueous solutions exposed to light, pyriminobac-methyl undergoes photoconversion. The (E)-isomer can transform into the (Z)-isomer, and vice-versa, until a state of equilibrium is reached. Research has shown that this E/Z isomerization is a primary fate process in water, with equilibrium being reached in approximately 4.5 hours. copernicus.org Notably, at equilibrium, the ratio of the (E)-isomer to the (Z)-isomer is approximately 1:1.35, indicating that the (Z)-isomer can become the more abundant form in surface waters exposed to sunlight. copernicus.org
In soil, studies on the (E)-isomer have found that abiotic degradation is the predominant pathway compared to microbial contributions. copernicus.org The half-life of the (E)-isomer in soil ranged from approximately 37 to 66 days, depending on conditions. copernicus.orgresearchgate.net While specific degradation rates for the (Z)-isomer in soil are not available, it is plausible that abiotic processes also play a significant role in its breakdown.
Table 2: List of Compounds Mentioned
| Compound Name | Isomer |
|---|---|
| Pyriminobac-methyl, (Z)- | Z |
Photodegradation and Photoisomerization in Aquatic Environments
The primary mechanism governing the fate of Pyriminobac-methyl in aquatic environments is photoconversion. Research has demonstrated that this process involves the isomerization between the (E) and (Z) forms of the molecule. copernicus.org This reversible reaction reaches an equilibrium in water. One study found that after approximately 4.5 hours of exposure to light, the ratio of the (E)-isomer to the (Z)-isomer stabilized at roughly 1:1.35. copernicus.org This indicates that in aquatic systems, a significant portion of Pyriminobac-methyl will exist in the (Z)-isomeric form due to photoisomerization.
Kinetic Modeling and Half-Life Assessments of Degradation
While specific studies on the degradation kinetics of Pyriminobac-methyl, (Z)- in aquatic environments are not extensively detailed in the reviewed literature, the degradation behavior of the (E)-isomer in soil provides valuable insights. The degradation of Pyriminobac-methyl, (E)- in soil has been shown to follow first-order kinetics. copernicus.orgresearchgate.net
The half-life of the (E)-isomer in soil varies depending on environmental conditions. Under aerobic conditions, reported half-lives range from 37.46 to 58.25 days. copernicus.org In anaerobic soil environments, the half-life is slightly longer, ranging from 41.75 to 59.74 days. copernicus.org Under sterilized soil conditions, the half-life further increases to a range of 60.87 to 66.00 days, indicating that microbial activity plays a role in its degradation. copernicus.org Abiotic degradation is considered the predominant pathway for this compound in soil. copernicus.orgresearchgate.net It is important to note that these values pertain to the (E)-isomer in soil, and further research is needed to establish the specific degradation kinetics and half-life of the (Z)-isomer in aquatic environments.
Table 1: Degradation Half-life of Pyriminobac-methyl, (E)- in Soil under Various Conditions
| Condition | Half-life (days) |
| Aerobic | 37.46 - 58.25 |
| Anaerobic | 41.75 - 59.74 |
| Sterilized | 60.87 - 66.00 |
Data sourced from a study on the environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. copernicus.org
Leaching Potential and Mobility in Soil Profiles
The movement of Pyriminobac-methyl, (Z)- through the soil profile is a critical factor in determining its potential to contaminate groundwater.
Categorization of Environmental Mobility in Diverse Soil Types
Studies on the (E)-isomer have categorized its mobility in various soil types, ranging from immobile to highly mobile. copernicus.orgresearchgate.net The mobility is largely dependent on the soil's physicochemical properties. For instance, in soils with high organic matter and clay content, the mobility of the (E)-isomer is low, leading to a classification of immobile or slightly mobile. copernicus.orgresearchgate.net Conversely, in soils with low organic matter and clay content, its mobility is significantly higher. copernicus.orgresearchgate.net It has been noted that the (E)-isomer exhibits stronger soil adsorption and weaker hydrophilic properties compared to the (Z)-isomer, which suggests that Pyriminobac-methyl, (Z)- may have a higher potential for mobility and leaching in soil.
Table 2: Environmental Mobility Categorization of Pyriminobac-methyl, (E)- in Different Soil Types
| Soil Type | Mobility Category |
| Phaeozem | Immobile |
| Anthrosol | Slightly mobile |
| Ferralsol | Highly mobile |
| Alisol | Slightly mobile |
| Plinthosol | Slightly mobile |
Categorization based on a study of (E)-pyriminobac-methyl in five different agricultural soils. researchgate.net
Factors Influencing Leaching Propensity
Several key factors have been identified as influencing the leaching potential of Pyriminobac-methyl. The most significant of these are:
Organic Matter Content: Soils with higher organic matter content exhibit stronger adsorption of the herbicide, thereby reducing its mobility and leaching. copernicus.orgresearchgate.net
Cation Exchange Capacity (CEC): A higher CEC generally leads to greater adsorption and reduced leaching. copernicus.orgresearchgate.net
Soil Clay Content: The clay fraction of soil provides a significant surface area for adsorption, with higher clay content resulting in lower mobility. copernicus.orgresearchgate.net
Interestingly, soil pH has not been found to have a significant relationship with the leaching rate of the (E)-isomer. copernicus.orgresearchgate.net
Predictive Models for Groundwater Contamination Risk
The Groundwater Ubiquity Score (GUS) is a commonly used empirical model to estimate the potential for a pesticide to leach into groundwater. The GUS is calculated based on the pesticide's half-life in soil and its organic carbon-water (B12546825) partitioning coefficient (Koc). A higher GUS value indicates a greater potential for leaching.
The formula for calculating the GUS is: GUS = log10(t½_soil) x (4 - log10(Koc))
A study on the (E)-isomer of Pyriminobac-methyl calculated GUS values in different soil types, which ranged from 0.9765 to 2.7160, indicating a variable threat to groundwater quality depending on the soil characteristics.
Residue Analysis and Environmental Monitoring Methodologies
The detection and quantification of Pyriminobac-methyl, (Z)- in environmental samples are essential for monitoring its presence and concentration. Standard analytical procedures for pesticide residue analysis are applicable. A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Following extraction, instrumental analysis is typically performed using:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of a wide range of pesticide residues in complex matrices.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is also employed for the analysis of pesticide residues, particularly for more volatile compounds.
A specific method for the determination of Pyriminobac-methyl isomers in paddy rice has been developed, highlighting the capability of modern analytical techniques to differentiate between the (E) and (Z) forms. Routine environmental monitoring programs for pesticides in water and soil would likely utilize these established and robust analytical methodologies to ensure accurate and reliable detection of Pyriminobac-methyl, (Z)-.
Advanced Analytical Techniques for Isomer Quantification (e.g., UPLC-MS/MS)
The accurate quantification of Pyriminobac-methyl isomers, including the (Z)-isomer, in various environmental and biological matrices necessitates the use of highly sensitive and selective analytical techniques. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a principal method for this purpose. This technique offers significant advantages in terms of speed, resolution, and sensitivity, which are crucial for distinguishing between the (E) and (Z) isomers and quantifying them at trace levels.
Methodologies developed for the analysis of Pyriminobac-methyl often involve a multi-residue approach, capable of detecting several pesticides simultaneously. For instance, a method for detecting six novel acetolactate synthase (ALS) inhibitor herbicides, including Pyriminobac-methyl, in oil crops utilized ultrasound-assisted extraction coupled with LC-MS/MS. ebi.ac.uk Similarly, a method was developed for the determination of Pyriminobac-methyl and Bispyribac-sodium (B1667525) residues in rice using liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. ebi.ac.ukresearchgate.net
In these LC-MS/MS methods, analytes are typically separated on a C18 column using a gradient elution. ebi.ac.ukresearchgate.net The mobile phase often consists of a combination of acetonitrile (B52724) and an aqueous solution containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. ebi.ac.ukresearchgate.net Detection is achieved using positive electrospray ionization (ESI+) and the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. ebi.ac.ukresearchgate.net The use of an external standard method is common for quantization, and good linearities with correlation coefficients (r²) of 0.996 or higher are typically achieved. ebi.ac.ukresearchgate.net
The crystal structure of the major isomer of Pyriminobac-methyl has been confirmed as the E form. ebi.ac.uk However, methods have been developed that are capable of separating and quantifying both (E) and (Z) isomers. ebi.ac.uk
Detection and Quantification of Residues in Environmental Matrices (Soil, Water, Plant Tissues)
The application of Pyriminobac-methyl in agriculture can lead to the presence of its residues in various environmental compartments. Monitoring these residues is essential for assessing environmental exposure and risk. Advanced analytical methods, primarily LC-MS/MS, have been employed to detect and quantify Pyriminobac-methyl residues in soil, water, and plant tissues.
Soil: Studies have investigated the behavior of Pyriminobac-methyl in different agricultural soils. One such study analyzed the adsorption-desorption, degradation, and leaching of the (E)-isomer in five different soil types from China. copernicus.org The analysis was performed using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). copernicus.org The study noted that while the focus was on the (E)-isomer, the environmental behavior of Pyriminobac-methyl is influenced by soil properties such as organic matter content, cation exchange capacity, and clay content. copernicus.orgresearchgate.net The half-life of the (E)-isomer in soil was found to range from 37.46 to 66.00 days. copernicus.orgresearchgate.net
Water: The photoconversion of Pyriminobac-methyl in water is a primary fate process, involving the isomerization between the (E) and (Z) forms, which can reach an equilibrium. copernicus.org Research has indicated that even with proper water management in paddy fields, significant amounts of Pyriminobac-methyl components can be discharged into drainage channels through percolation. copernicus.org
Plant Tissues: A specific LC-MS/MS method was developed for the simultaneous determination of Pyriminobac-methyl and Bispyribac-sodium in rice. ebi.ac.ukresearchgate.net The samples were extracted with acidified acetonitrile and purified using octadecylsilane (B103800) bonded silica (B1680970) (C18) adsorbents. ebi.ac.ukresearchgate.net This method demonstrated high sensitivity, with a limit of detection (LOD) for Pyriminobac-methyl of 0.8 µg/kg. ebi.ac.ukresearchgate.net The mean spiked recoveries were in the range of 76.6% to 85.6%, with relative standard deviations (RSDs) between 0.9% and 3.4%. ebi.ac.ukresearchgate.net Another study describes a multi-residue method for screening 233 pesticides, including Pyriminobac-methyl, in various food matrices like milk, orange juice, and baby food using UPLC-MS/MS. diva-portal.org
The following table summarizes the performance of an analytical method for detecting Pyriminobac-methyl in a plant matrix.
| Matrix | Analytical Method | Limit of Detection (LOD) | Mean Recovery Rate | Relative Standard Deviation (RSD) | Reference |
|---|---|---|---|---|---|
| Rice | LC-MS/MS with modified QuEChERS | 0.8 µg/kg | 76.6% - 85.6% | 0.9% - 3.4% | ebi.ac.ukresearchgate.net |
Research on Storage Stability of Analytical Samples
Ensuring the stability of pesticide residues in samples from the time of collection to the time of analysis is a critical component of generating reliable residue data. europa.eu When immediate analysis is not possible, samples must be stored under conditions that preserve the integrity of the target analytes. europa.eu For most pesticide residue studies, storage at or below -18°C is generally considered sufficient. europa.eu
Specific research has been conducted on the storage stability of Pyriminobac-methyl isomers. A study determined the stability of these isomers in paddy rice under low-temperature storage conditions. copernicus.org Such studies are essential to validate the results of residue trials, especially if there are delays between sampling and analysis. europa.eu
Guidelines for storage stability studies recommend that they should ideally be conducted prior to the main residue trials to identify any potential degradation issues. europa.eu These studies involve fortifying control samples of a specific matrix (e.g., soil, water, plant tissue) with the pesticide at a known concentration and analyzing them at various time intervals throughout the storage period. The results are then compared to the initial analysis to determine the extent of degradation. europa.eu Data on storage stability are required to support residue data from field trials, processing studies, and livestock feeding studies if samples are not analyzed within a short period (e.g., 30 days) after collection. europa.eu
Plant Metabolism and Biotransformation
Uptake and Translocation Mechanisms within Plant Systems
Herbicides in the ALS-inhibiting class are generally absorbed by both the roots and foliage of plants. ucanr.edu Following uptake, they are translocated throughout the plant via both the xylem and phloem to reach their site of action in the growing points. ucanr.eduumn.edu This systemic movement is crucial for their efficacy.
While specific studies detailing the uptake and translocation of the (Z)-isomer of Pyriminobac-methyl (B118731) are limited, it is presumed to follow a similar pathway to that of the (E)-isomer and other systemic herbicides. The physicochemical properties of the isomers, such as water solubility and lipophilicity, can influence the rate of uptake and mobility within the plant. It has been noted that the (E)-isomer of Pyriminobac-methyl has weaker hydrophilic properties than the (Z)-isomer, which may result in differential absorption and translocation rates between the two isomers. copernicus.org
Table 1: General Uptake and Translocation Characteristics of ALS-Inhibiting Herbicides
| Characteristic | Description |
| Primary Sites of Uptake | Roots and Foliage |
| Translocation Pathways | Xylem and Phloem |
| Destination in Plant | Meristematic tissues (growing points) |
| Influencing Factors | Herbicide formulation, plant species, environmental conditions, physicochemical properties of the herbicide |
Identification and Characterization of Plant Metabolic Pathways
The metabolism of herbicides in plants is a complex process that typically occurs in three phases: modification, conjugation, and compartmentalization. These processes are designed to detoxify the xenobiotic compound and reduce its phytotoxicity.
Phase I: Modification In this initial phase, the herbicide molecule is chemically altered, often through oxidation, reduction, or hydrolysis. For many herbicides, including those in the pyrimidinyloxybenzoic acid family, cytochrome P450 monooxygenases play a critical role in catalyzing these oxidative reactions. mdpi.com A potential metabolic pathway for Pyriminobac-methyl, by analogy with other pyrimidinyloxybenzoic herbicides like bensulfuron-methyl (B33747), involves O-demethylation of the pyrimidine (B1678525) ring. researchgate.net Another possible modification is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid.
Phase II: Conjugation Following modification, the herbicide metabolite is conjugated with endogenous molecules such as glucose or glutathione (B108866). This process is facilitated by enzymes like UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs). researchgate.net Conjugation increases the water solubility of the metabolite and reduces its biological activity, preparing it for sequestration.
Phase III: Compartmentalization The conjugated herbicide metabolites are then transported and stored in cellular compartments, primarily the vacuole, or are incorporated into cell wall components. This sequestration effectively removes the herbicide from sites of metabolic activity.
While specific metabolites of the (Z)-isomer of Pyriminobac-methyl have not been extensively documented in publicly available literature, it is hypothesized that its metabolism would proceed through similar pathways.
Comparative Metabolism Studies in Different Crop Species
The selectivity of many herbicides is based on the differential rates of metabolism between crop and weed species. Tolerant crops are typically able to metabolize and detoxify the herbicide more rapidly than susceptible weeds. unl.edu
Specific comparative metabolism studies focusing on the (Z)-isomer of Pyriminobac-methyl across different crop species are not widely available. However, the presence of both (E)- and (Z)-isomers has been quantified in paddy components, including brown rice, husk, and straw, indicating that both isomers are taken up by the rice plant. The development of analytical methods to detect these isomers is a prerequisite for future metabolic studies.
Future research in this area would be valuable to determine if different crop species exhibit varying capacities to metabolize the (Z)-isomer, which could have implications for crop safety and residue levels.
Role of Plant Detoxification Enzymes in Herbicide Tolerance
The tolerance of plants to herbicides is often mediated by the activity of specific detoxification enzymes. The two primary enzyme families involved in the metabolism of a wide range of herbicides are cytochrome P450 monooxygenases and glutathione S-transferases. mdpi.comresearchgate.net
Cytochrome P450 Monooxygenases (P450s) P450s are a large and diverse family of enzymes that catalyze a variety of oxidative reactions. In the context of herbicide metabolism, P450s are often responsible for the initial modification of the herbicide molecule, which is a critical step in its detoxification. mdpi.com For ALS-inhibiting herbicides, P450-mediated metabolism is a key mechanism of resistance in many weed species and tolerance in crop plants. researchgate.net It is highly probable that P450s are involved in the metabolism of both the (E)- and (Z)-isomers of Pyriminobac-methyl.
Glutathione S-Transferases (GSTs) GSTs are another major family of detoxification enzymes that catalyze the conjugation of glutathione to electrophilic substrates, including many herbicides and their metabolites. researchgate.net This conjugation reaction is a crucial step in the detoxification process, leading to the formation of a more water-soluble and less toxic compound that can be sequestered in the vacuole. researchgate.net The role of GSTs in the metabolism of Pyriminobac-methyl, including its (Z)-isomer, is an area that warrants further investigation to fully understand the detoxification pathways in plants.
Table 2: Key Enzyme Families in Herbicide Detoxification
| Enzyme Family | Function in Herbicide Metabolism |
| Cytochrome P450 Monooxygenases (P450s) | Catalyze Phase I oxidative reactions (e.g., hydroxylation, O-demethylation) |
| Glutathione S-Transferases (GSTs) | Catalyze Phase II conjugation of glutathione to the herbicide or its metabolites |
| UDP-Glucosyltransferases (UGTs) | Catalyze Phase II conjugation of glucose to the herbicide or its metabolites |
Synthetic Methodologies and Structure Activity Relationships
Classical Synthetic Routes to Pyriminobac-methyl (B118731), (Z)-
The traditional synthesis of Pyriminobac-methyl has primarily followed two major pathways, each starting from different precursor molecules. One established route begins with 3-benzyloxybenzaldehyde (B162147). A second significant classical method utilizes 3-nitrophthalic anhydride (B1165640) as the foundational raw material. These routes, while effective in producing the target compound, are characterized by the use of hazardous reagents and challenging reaction conditions.
Classical synthetic methods for Pyriminobac-methyl are fraught with significant safety and environmental challenges. The route commencing with 3-benzyloxybenzaldehyde involves the use of n-butyl lithium, a highly flammable and explosive reagent, which poses considerable operational risks.
The alternative pathway starting from 3-nitrophthalic anhydride incorporates a diazotization reaction. This step is problematic as it generates a substantial volume of acidic wastewater, leading to significant environmental concerns and disposal issues. These drawbacks have prompted research into safer and more sustainable synthetic alternatives.
Advancements in Green and Facile Synthesis Methodologies
In response to the limitations of classical methods, new research has focused on developing a "facile and green" synthetic process for Pyriminobac-methyl. This modern approach prioritizes safety, environmental responsibility, and operational simplicity.
A novel, environmentally friendly synthetic pathway has been developed starting from 3-chlorophthalic anhydride. This process avoids the hazardous reagents and reactions characteristic of traditional routes. The key steps and intermediates in this green synthesis are:
Synthesis of 3-hydroxyphthalic anhydride : 3-chlorophthalic anhydride is reacted with potassium hydroxide (B78521) in the presence of a cuprous chloride catalyst, followed by treatment with acetic anhydride.
Formation of 2-acetyl-6-hydroxybenzoic acid : The resulting 3-hydroxyphthalic anhydride is reacted with diethyl malonate and subsequently hydrolyzed.
Creation of 2-hydroxy-6-(1-methoxyiminoethyl)benzoic acid methyl ester : This stage involves esterification of the previous intermediate with methanol, followed by an imidization reaction with methoxamine (B1676408) hydrochloride.
Final Synthesis of Pyriminobac-methyl : The final intermediate is reacted with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of potassium carbonate to yield Pyriminobac-methyl.
This pathway successfully circumvents the use of explosive chemicals and avoids the generation of large amounts of acidic waste.
Significant efforts have been made to optimize the green synthesis pathway to maximize yield and efficiency while maintaining its environmental benefits. The synthesis of the key intermediate, 3-hydroxyphthalic acid, has been a major focus of this optimization. Researchers have systematically studied the effects of various reaction parameters to identify the most efficient conditions.
Interactive Data Table: Optimization of 3-hydroxyphthalic acid Synthesis
| Parameter Studied | Condition Varied | Optimal Condition Found | Impact on Yield |
|---|---|---|---|
| Solvent Ratio (DMF/H₂O) | Volume ratio of Dimethylformamide to Water | 2:1 | Ensures full dissolution of reactant, preventing yield decrease from lower solvent polarity. |
| Catalyst Amount (CuCl) | Molar equivalents relative to reactant | 0.3 equivalents | Provides high yield without significant variation at higher or lower amounts. |
| Base Amount (KOH) | Molar ratio relative to reactant | 4:1 | Determined as the optimal molar ratio for the reaction. |
| Reaction Temperature | Degrees Celsius | 110°C | Identified as the ideal temperature for the reaction to proceed efficiently. |
| Reaction Time | Hours | 12 hours | Found to be the necessary duration for the reaction to reach completion. |
Quantitative Structure-Activity Relationship (QSAR) Investigations
Pyriminobac-methyl functions as a herbicide by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.uk This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.govucanr.edu Inhibition of this pathway ultimately leads to plant death. ucanr.edu The efficacy of Pyriminobac-methyl and related compounds is intrinsically linked to their molecular structure and how it interacts with the ALS enzyme's active site.
The relationship between the molecular structure of ALS-inhibiting herbicides and their efficacy is a complex field of study, with insights often derived from understanding resistance mechanisms. Weeds can develop resistance to ALS inhibitors through mutations in the ALS gene, which alter the enzyme's active site and reduce herbicide binding affinity. nih.gov
Studies on these mutations provide critical information on structure-activity relationships. For example, mutations at specific amino acid positions, such as Proline-197 (P197) and Tryptophan-574 (W574), are known to confer resistance. nih.gov The W574 residue, in particular, makes strong interactions with most ALS herbicides. A mutation at this site, such as W574L (Tryptophan to Leucine), can increase the herbicide concentration required for 50% inhibition (the Kᵢ value) by over 35,000-fold for some inhibitors. nih.gov
This demonstrates a direct correlation: the structural integrity of the herbicide's binding pocket on the ALS enzyme is paramount for its activity. The size and shape of the herbicide molecule also play a crucial role. It has been observed that bulky herbicides, such as bispyribac, can counteract the detrimental effects of mutations like W574L. nih.gov This suggests that larger molecules may be able to form alternative interactions within the mutated active site, overcoming the resistance mechanism. Therefore, the herbicidal efficacy of Pyriminobac-methyl is dependent on the precise stereochemical fit between the herbicide molecule and the active site of the target ALS enzyme, a relationship that is significantly impacted by even minor structural changes in either the herbicide or the enzyme.
Impact of Iminoxy Moiety Configuration on Biological Activity
The spatial arrangement of atoms within a herbicide molecule can significantly influence its interaction with the target enzyme and its behavior in the environment. In Pyriminobac-methyl, the presence of a carbon-nitrogen double bond in the iminoxy moiety results in geometric isomerism, leading to the existence of (E) and (Z) configurations. Research has demonstrated that this stereochemistry is a critical determinant of the compound's biological and physicochemical properties.
The (E)-isomer of Pyriminobac-methyl, referred to as EPM, has been identified as the more herbicidally potent of the two. copernicus.org Studies have reported that the (E)-isomer exhibits 1.5 to 2 times higher herbicidal activity against key weeds like Echinochloa crus-galli (barnyard grass) and Leptochloa chinensis compared to the (Z)-isomer. copernicus.org This enhanced efficacy is a primary reason why the (E)-isomer was selected for commercial development as a weed control agent. copernicus.org The differential activity is attributed to the specific three-dimensional shape of the isomers, which affects how they bind to the active site of the target enzyme, acetolactate synthase (ALS). copernicus.org
Beyond direct herbicidal action, the iminoxy configuration also affects the compound's environmental fate and behavior. The (E)-isomer has been shown to have stronger soil adsorption and weaker hydrophilic (water-attracting) properties than its (Z)-counterpart, ZPM. copernicus.org While one study noted that clear differences in herbicidal activities were not always observed between isomer groups, it consistently found that Z isomers were more hydrophilic. ebi.ac.uk These characteristics influence the molecule's mobility and persistence in the soil, which are crucial factors for its effectiveness and environmental profile.
The table below summarizes the comparative properties of the (E) and (Z) isomers of Pyriminobac-methyl.
| Property | (E)-Pyriminobac-methyl (EPM) | (Z)-Pyriminobac-methyl (ZPM) | Reference |
| Herbicidal Activity | Higher (1.5-2x more active on select weeds) | Lower | copernicus.org |
| Soil Adsorption | Stronger | Weaker | copernicus.org |
| Hydrophilicity | Weaker | Stronger | copernicus.orgebi.ac.uk |
| Commercial Development | Selected as the active ingredient | Not selected for commercial use | copernicus.org |
Design and Synthesis of Analogues and Derivatives
The chemical structure of Pyriminobac-methyl serves as a valuable scaffold for the design and synthesis of new herbicidal compounds. As an inhibitor of the acetolactate synthase (ALS) enzyme, its molecular framework provides a template for developing novel derivatives with potentially improved characteristics. herts.ac.uk The process of creating analogues involves systematic chemical modifications to different parts of the parent molecule to investigate the structure-activity relationships (SAR). The goal is to identify how changes in the chemical structure affect the compound's herbicidal potency, weed spectrum, crop selectivity, and environmental properties.
Exploration of Structural Modifications for Enhanced Bioactivity
Research into the structure-activity relationships of Pyriminobac-methyl and its derivatives has focused on modifying key functional groups to enhance biological performance. A significant area of exploration has been the iminoxy moiety, which is known to be crucial for the molecule's herbicidal activity. ebi.ac.uk
Scientists have synthesized a range of derivatives by introducing various substituents onto the iminoxy side chain. ebi.ac.uk These modifications are designed to alter the electronic and steric properties of the molecule, which can lead to stronger binding with the ALS enzyme or improved uptake and translocation within the target plant. Examples of these structural modifications include the introduction of haloalkyl (e.g., trifluoromethyl) and haloalkenyl groups. ebi.ac.uk By preparing and testing these new analogues, researchers can systematically probe the requirements of the enzyme's active site and optimize the molecular structure for maximum efficacy.
The table below outlines the strategic structural modifications explored in Pyriminobac-methyl analogues.
| Molecular Section Modified | Type of Modification | Rationale for Modification | Reference |
| Iminoxy Moiety | Introduction of haloalkyl groups | To alter electronic properties and potentially increase binding affinity to the ALS enzyme. | ebi.ac.uk |
| Iminoxy Moiety | Introduction of haloalkenyl groups | To modify steric and physicochemical properties, influencing uptake and translocation. | ebi.ac.uk |
| Benzoate Ring | Substitution with various functional groups | To enhance herbicidal spectrum or improve crop selectivity. | |
| Pyrimidine (B1678525) Ring | Alteration of methoxy (B1213986) groups | To investigate the role of this part of the molecule in target site interaction and metabolism. |
These explorations are fundamental to understanding the precise structural features required for potent herbicidal action. The data gathered from testing these analogues informs the design of next-generation herbicides with superior performance characteristics.
Development of Novel ALS Inhibitors with Improved Profiles
The primary objective behind synthesizing analogues of Pyriminobac-methyl is the development of novel ALS inhibitors with improved profiles for modern agricultural systems. The ALS enzyme is a well-established target for herbicides, but the evolution of herbicide-resistant weeds necessitates a continuous pipeline of new active ingredients. ebi.ac.uk
By using the Pyriminobac-methyl structure as a starting point, chemists aim to create new compounds that can overcome existing resistance mechanisms. This may involve designing molecules that bind to a different region of the ALS enzyme or that are less susceptible to the metabolic detoxification pathways that weeds use to survive herbicide application. Furthermore, there is a constant drive to develop herbicides with a broader spectrum of weed control and enhanced safety for major crops like rice. ebi.ac.uk
The development process involves a cycle of chemical synthesis, biological screening, and structure-activity relationship analysis. Promising analogues identified through this process may exhibit higher intrinsic activity, allowing for lower application rates, or possess a different selectivity profile, making them suitable for use in different crops or for controlling a wider range of weed species. This rational design approach, grounded in the chemistry of proven scaffolds like Pyriminobac-methyl, is essential for creating innovative and effective weed management solutions.
Q & A
Q. How can researchers accurately quantify (Z)-Pyriminobac-methyl in environmental or biological matrices?
Methodological Answer:
- Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for isomer-specific detection. Optimize the mobile phase (e.g., acetonitrile/water gradient) and column selection (C18 reverse-phase) to resolve (Z)- and (E)-isomers .
- Validate the method by comparing retention times and fragmentation patterns with certified reference standards (e.g., FUJIFILM Wako Pure Chemical Corporation’s (Z)-Pyriminobac-methyl standard) .
- Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (e.g., LOD < 0.01 mg/L) and include recovery studies in matrices like soil or plant tissues .
Q. What protocols ensure stability and accuracy when preparing (Z)-Pyriminobac-methyl standard solutions?
Methodological Answer:
- Store standards at 0–6°C to prevent isomerization or degradation, as temperature fluctuations may alter the (Z)-configuration .
- Prepare stock solutions in non-polar solvents (e.g., cyclohexane) to minimize hydrolysis. Verify purity and concentration using nuclear magnetic resonance (NMR) or ultra-violet (UV) spectroscopy .
- Conduct periodic stability tests under varying pH and light conditions to establish shelf-life guidelines .
Advanced Research Questions
Q. How should experiments be designed to investigate the adsorption-desorption behavior of (Z)-Pyriminobac-methyl in agricultural soils?
Methodological Answer:
-
Apply the batch equilibrium method : Mix soil samples with (Z)-Pyriminobac-methyl solutions at environmentally relevant concentrations (e.g., 0.1–10 mg/L). Incubate under controlled temperature (25°C) and agitation (150 rpm) for 24–48 hours .
-
Measure adsorption coefficients (Kd) using the Freundlich or Langmuir models. Key variables to test include soil organic matter content (e.g., 1–5%), pH (4–8), and clay mineral composition .
-
Example Data Table:
Soil Type pH Organic Matter (%) Kd (L/kg) Loam 6.5 3.2 12.4 Sandy 5.0 0.8 3.7
Q. How can researchers address contradictions in reported degradation half-lives of (Z)-Pyriminobac-methyl across studies?
Methodological Answer:
- Conduct a meta-analysis to identify confounding variables (e.g., microbial activity, soil moisture, UV exposure). Use the PICO framework to structure the review:
- Validate findings through controlled microcosm experiments, isolating factors like temperature (e.g., 20°C vs. 30°C) and microbial consortia .
Q. What methodologies effectively compare the herbicidal activity of (Z)-Pyriminobac-methyl with its (E)-isomer?
Methodological Answer:
- Perform dose-response bioassays on target weeds (e.g., Echinochloa crus-galli) under greenhouse conditions. Apply isomers at equivalent concentrations (e.g., 0.1–100 μM) and measure inhibition of acetolactate synthase (ALS) activity .
- Use statistical models (e.g., ANOVA with Tukey’s post-hoc test) to compare efficacy. Report EC50 values and structural insights (e.g., molecular docking studies to explain isomer-specific binding affinity) .
Handling Data Contradictions and Knowledge Gaps
Q. How can researchers resolve discrepancies in isomer-specific environmental fate data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
